

In Vitro Binding Profile of JNJ-7925476 Hydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	JNJ-7925476 hydrochloride	
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This technical guide provides an in-depth analysis of the in vitro binding affinities of **JNJ-7925476 hydrochloride**, a potent triple monoamine reuptake inhibitor. The information presented herein is intended to support further research and development efforts within the scientific community.

Core Binding Affinities

JNJ-7925476 hydrochloride is a selective and potent inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Its primary mechanism of action is the simultaneous blockade of these three monoamine transporters, which leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synapse.[1][2] This triple reuptake inhibition is the basis for its potential therapeutic applications.

The in vitro binding affinities of JNJ-7925476 for its primary targets have been determined through radioligand binding assays, revealing a high affinity for all three transporters.

Table 1: In Vitro Binding Affinities of JNJ-7925476

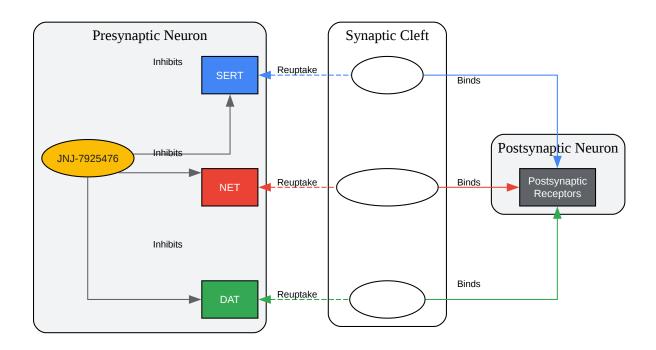


Target	Ki (nM)
Serotonin Transporter (SERT)	0.9
Dopamine Transporter (DAT)	5.2
Norepinephrine Transporter (NET)	17

Data sourced from a 2008 publication in Neuropharmacology.[1]

Signaling Pathway and Mechanism of Action

JNJ-7925476 acts as a competitive inhibitor at the binding sites of SERT, NET, and DAT. By occupying these sites, it prevents the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing neurotransmission.



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Caption: Mechanism of action of JNJ-7925476 as a triple reuptake inhibitor.

Experimental Protocols

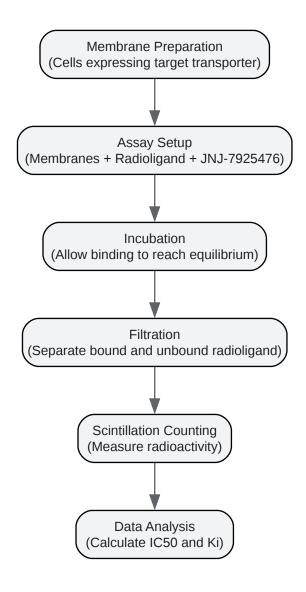
The determination of in vitro binding affinities for compounds like JNJ-7925476 typically involves radioligand binding assays. The following is a generalized protocol for such an assay targeting a specific monoamine transporter.

Radioligand Binding Assay for Monoamine Transporters

- 1. Membrane Preparation:
- Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested.
- The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
- 2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- Each well contains the prepared cell membranes, a specific radioligand for the transporter of interest (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), and varying concentrations of the test compound (JNJ-7925476 hydrochloride).
- Non-specific binding is determined in the presence of a high concentration of a known, nonlabeled inhibitor for the respective transporter.
- The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
- 3. Detection and Data Analysis:



- Following incubation, the membranes are harvested by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: General workflow for a radioligand binding assay.

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- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor Wikipedia [en.wikipedia.org]
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